N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
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Overview
Description
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Attachment of the Methoxy Group: The tetrazole intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxy group.
Formation of the Benzamide Moiety: Finally, the resulting compound is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: Lacks the tetrazole ring and methoxy group.
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen atoms.
Properties
Molecular Formula |
C21H16BrN5O2 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN5O2/c22-16-6-10-18(11-7-16)27-20(24-25-26-27)14-29-19-12-8-17(9-13-19)23-21(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
InChI Key |
ZKURRTIFOMHGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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